![molecular formula C16H19FN4O2 B6529725 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine CAS No. 1020454-47-0](/img/structure/B6529725.png)
1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-fluorophenyl group, a 4-methoxy group, and a carbonyl group. The carbonyl group is further substituted with a 4-methylpiperazine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, as a planar, aromatic system, would contribute to the compound’s stability. The fluorophenyl and methoxy groups would likely influence the compound’s electronic properties, while the carbonyl and methylpiperazine groups could affect its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and methoxy groups could affect its polarity and solubility, while the carbonyl and methylpiperazine groups could influence its reactivity .
Mécanisme D'action
The mechanism of action of 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine is not yet fully understood. However, it is believed that the compound interacts with specific proteins, such as enzymes and receptors, and modulates their activity. It is also believed that this compound can bind to certain molecules, such as DNA, and alter their structure and function. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and has been suggested to be involved in regulating the activity of certain proteins and pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of certain receptors, such as the serotonin receptor. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, as well as to modulate the activity of certain pathways involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine in laboratory experiments are its low cost and ease of synthesis. Additionally, this compound is stable, non-toxic, and has low solubility in water, making it ideal for use in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low potency and its potential to interact with other compounds. Additionally, there is a lack of information regarding the long-term effects of this compound on biological systems.
Orientations Futures
The potential of 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine in scientific research is still being explored. There are several potential future directions for this compound, including its use in drug discovery and development, as well as in studies of the molecular structure of proteins and enzymes. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, as well as to determine its long-term effects on biological systems. Finally, further studies are needed to understand the mechanism of action of this compound and to develop new methods of synthesis and delivery.
Méthodes De Synthèse
1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine can be synthesized from 4-fluorophenol and 4-methoxypyrazole-3-carboxylic acid in two steps. In the first step, the 4-fluorophenol is reacted with 4-methoxypyrazole-3-carboxylic acid in the presence of a base, such as potassium carbonate, to form the desired product, 1-(1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine. In the second step, the product is further reacted with methylmagnesium bromide to form the desired this compound.
Applications De Recherche Scientifique
1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine has a wide range of applications in scientific research. It has been used as a tool to study the effects of pyrazole derivatives on various biological systems, such as enzymes, receptors, and transporters. It has also been used in drug discovery and development, as it can be used to study the pharmacological effects of novel compounds. This compound has also been used in studies of the molecular structure of proteins and enzymes, as well as for the development of new drugs.
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-19-7-9-20(10-8-19)16(22)15-14(23-2)11-21(18-15)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINOCHPBGAULCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

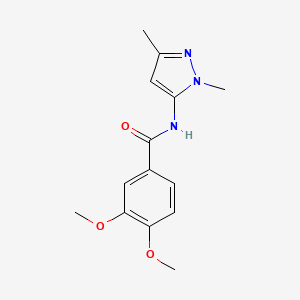


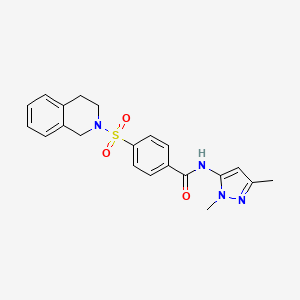
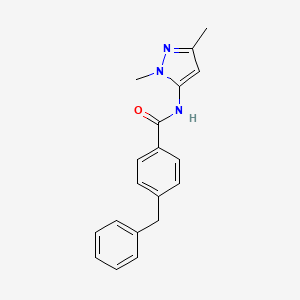
![4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529683.png)
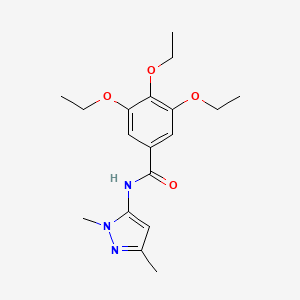
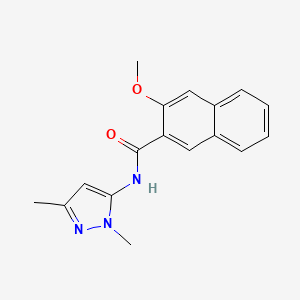
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B6529703.png)
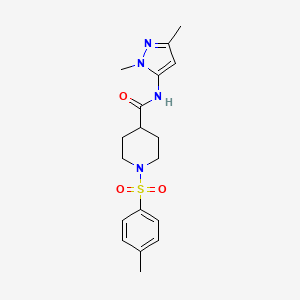
![4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B6529722.png)


